4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the CAS number 354795-61-2. It contains an indole group, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of similar indole-based compounds often involves multicomponent reactions . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound includes an indole group, a sulfur atom, and a tetrahydrobenzothieno[2,3-d]pyrimidine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been synthesized for potential use as antimicrobial agents. Among these, certain compounds showed significant activity against C. albicans and S. aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).
Other derivatives have also been synthesized and evaluated for their antimicrobial, anticancer, and antiviral properties. Some of these compounds have displayed bacteriostatic and fungistatic actions, although their effectiveness against viral replication was not significant at subtoxic concentrations (Kumar et al., 2012).
Anticancer Activity
A study on the synthesis of thieno[3,2-d]pyrimidine derivatives revealed their potential as antitumor and antibacterial agents. Some compounds showed higher activity against human tumor cell lines than doxorubicin, a standard chemotherapy drug (Hafez et al., 2017).
Novel 4-aminothieno[2,3-d]pyrimidines were synthesized and showed significant anticancer activity, particularly against prostate and colon cancer cell lines (El‐Azm et al., 2019).
Anti-inflammatory and Analgesic Properties
Some dihydropyrimidine derivatives have demonstrated moderate anti-inflammatory activity, comparable with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).
The synthesis of substituted [1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines showed remarkable activity against inflammation, positioning them as potential anti-inflammatory agents (Botros et al., 2017).
Other Therapeutic Applications
Pyrimido[5,4-b]indole and [1]benzothieno[3,2-d]pyrimidine derivatives were evaluated for their alpha(1)-adrenergic receptor antagonist properties, suggesting potential uses in treating conditions related to these receptors (Romeo et al., 2006).
Certain derivatives showed potent antiplatelet in vitro activity, indicating potential applications in cardiovascular therapies (Bruno et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCUESWYUUHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.